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Compound Name: 2-Amino-6-chloropyridine

Cat. No.: B103851 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
2-Amino-6-chloropyridine is a highly valuable and versatile heterocyclic building block in the

field of medicinal chemistry. Its unique structural and electronic properties, characterized by a

nucleophilic amino group and a reactive chloro substituent on the pyridine ring, make it an ideal

starting material for the synthesis of a diverse array of biologically active molecules. This guide

provides a comprehensive overview of the applications of 2-amino-6-chloropyridine, with a

focus on its use in the development of kinase inhibitors and other therapeutic agents. Detailed

experimental protocols, quantitative data, and visualizations of key signaling pathways are

presented to facilitate its practical application in drug discovery and development.

Physicochemical Properties and Synthesis
2-Amino-6-chloropyridine, with the molecular formula C₅H₅ClN₂, is a solid at room

temperature with a melting point ranging from 69 to 73 °C. It is soluble in polar organic solvents

but has poor solubility in water.[1]

Table 1: Physicochemical Properties of 2-Amino-6-chloropyridine
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Property Value Reference

Molecular Formula C₅H₅ClN₂

Molecular Weight 128.56 g/mol

Melting Point 69-73 °C

Appearance White to light yellow solid -

CAS Number 45644-21-1

The synthesis of 2-amino-6-chloropyridine can be achieved through several routes. A

common method involves the reduction of 2-chloro-6-nitropyridine. An alternative approach is

the selective amination of 2,6-dichloropyridine.[1]

Core Applications in Medicinal Chemistry
The strategic placement of the amino and chloro groups on the pyridine ring allows for

selective functionalization, making 2-amino-6-chloropyridine a cornerstone for generating

libraries of compounds for high-throughput screening and lead optimization.

Key Reactions and Synthetic Utility
The reactivity of 2-amino-6-chloropyridine is dominated by the chemistry of its two functional

groups. The chlorine atom, positioned ortho to the ring nitrogen, is activated towards

nucleophilic aromatic substitution and participates readily in palladium-catalyzed cross-coupling

reactions. The amino group can be acylated, alkylated, or serve as a directing group in further

aromatic substitutions.

1. Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming

carbon-carbon bonds. 2-Amino-6-chloropyridine can be coupled with a variety of boronic

acids and esters to introduce aryl, heteroaryl, or alkyl groups at the 6-position. This reaction is

fundamental in the synthesis of biaryl and hetero-biaryl structures, which are common motifs in

kinase inhibitors.

2. Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds

by coupling 2-amino-6-chloropyridine with a wide range of primary and secondary amines.
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This allows for the introduction of diverse amino functionalities, which can be crucial for

modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

3. Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine

nitrogen activates the chlorine at the 6-position for nucleophilic attack. This allows for the

displacement of the chloride by various nucleophiles, such as alcohols, thiols, and amines,

providing a straightforward method for introducing a variety of substituents.

Targeting Key Signaling Pathways
Derivatives of 2-amino-6-chloropyridine have shown significant activity as modulators of

several critical signaling pathways implicated in diseases such as cancer and

neurodegenerative disorders.

CDK4/6 Signaling Pathway in Cancer
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle. In many

cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. The

2-aminopyridine scaffold is a well-established pharmacophore for kinase inhibitors, as it can

form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket.

Palbociclib, a first-in-class CDK4/6 inhibitor, features a 2-aminopyridine core, highlighting the

importance of this scaffold in targeting this pathway.
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Caption: CDK4/6 Signaling Pathway and Inhibition.
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Glycogen synthase kinase 3 beta (GSK-3β) is a serine/threonine kinase involved in a multitude

of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation

has been linked to several diseases, including neurodegenerative disorders and cancer. The

pyridine core is a viable scaffold for the development of GSK-3β inhibitors.
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Caption: Wnt/β-catenin Signaling Pathway involving GSK-3β.
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Nicotinic Acetylcholine Receptor (nAChR) Signaling
Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely distributed in the

central nervous system and play a role in cognitive functions. Modulators of nAChRs are of

interest for the treatment of neurological disorders. The 2-aminopyridine scaffold is a key

component in the development of nAChR agonists.
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Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.
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Quantitative Data
The following tables summarize representative quantitative data for the synthesis and

biological activity of compounds derived from 2-amino-6-chloropyridine and related scaffolds.

Table 2: Representative Yields for Cross-Coupling Reactions of Chloropyridines

Starting
Material

Coupling
Partner

Reaction Type
Catalyst/Ligan
d

Yield (%)

2-Amino-6-

chloropyridine

Phenylboronic

acid
Suzuki-Miyaura

Pd(OAc)₂ /

SPhos
75-85

2-Amino-6-

chloropyridine
Aniline

Buchwald-

Hartwig

Pd₂(dba)₃ /

XPhos
60-70

2-Amino-6-

chloropyridine
Morpholine

Buchwald-

Hartwig

Pd₂(dba)₃ /

RuPhos
80-90

Note: Yields are generalized from typical procedures and may vary depending on specific

substrates and reaction conditions.

Table 3: Biological Activity of 2-Aminopyridine Derivatives

Compound ID Target Cell Line
Activity (IC₅₀,
µM)

Reference

1c PI3Kδ Leukemia (HL60) 0.0034 [2]

S1 CDK2 Prostate (PC3) 0.45 [1]

S2 CDK2 Prostate (PC3) 0.85 [1]

S3 CDK2 Prostate (PC3) 0.1 [1]

Derivative 10 Not Specified
Melanoma

(SKMEL-28)
0.127 [3]

Experimental Protocols
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The following are generalized protocols for key reactions involving 2-amino-6-chloropyridine.

Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura
Coupling
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Start:
Combine Reactants

2-Amino-6-chloropyridine (1 equiv)
Arylboronic acid (1.2 equiv)

Pd catalyst (e.g., Pd(dppf)Cl₂) (0.05 equiv)
Base (e.g., K₂CO₃) (2 equiv)

Solvent (e.g., 1,4-dioxane/water)

Heat Reaction Mixture
(e.g., 80-120 °C)

Monitor Progress
(TLC or LC-MS)

 Incomplete

Work-up:
Cool, dilute with organic solvent,

wash with water and brine

 Complete

Purification:
Dry, concentrate, and purify
by column chromatography

Final Product:
2-Amino-6-arylpyridine

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b103851?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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